molecular formula C18H32O16 B10769715 Globotriose CAS No. 9037-55-2

Globotriose

Cat. No.: B10769715
CAS No.: 9037-55-2
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-UHFFFAOYSA-N
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Description

It is an important cell surface epitope that acts as a receptor for Shiga-like toxins and is also the core structure of Globo H and SSEA4, which are tumor-associated glycans . This compound plays a crucial role in various biological processes and has significant implications in medical research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound can be achieved through recombinant DNA technology. For instance, an artificial gene cluster containing the genes of five associated enzymes can be inserted into Escherichia coli to form this compound-producing cells. This method allows for the large-scale synthesis of this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions

    Oxidation and Reduction: Globotriose can undergo oxidation and reduction reactions, although specific details on these reactions are limited in the literature.

    Substitution: The compound can participate in substitution reactions, particularly in the context of glycosylation processes.

Common Reagents and Conditions

Major Products Formed

The primary product formed from the enzymatic synthesis of this compound is the trisaccharide itself. Additionally, derivatives of this compound can be synthesized using various enzymatic and chemical methods .

Scientific Research Applications

Globotriose has a wide range of applications in scientific research:

Mechanism of Action

Globotriose functions as a cell surface receptor for Shiga-like toxins. The mechanism involves the binding of the toxin to the this compound moiety, which facilitates the entry of the toxin into the host cell. This interaction is crucial for the pathogenicity of Shiga toxin-producing bacteria . Additionally, this compound is a core structure in tumor-associated glycans, playing a role in cell signaling and tumor progression .

Comparison with Similar Compounds

Similar Compounds

    Galabiose: A disaccharide composed of two galactose molecules. It shares structural similarities with globotriose but lacks the glucose unit.

    Globotetraose: A tetrasaccharide that includes an additional galactose unit compared to this compound.

    Lactose: A disaccharide composed of galactose and glucose, structurally simpler than this compound.

Uniqueness of this compound

This compound is unique due to its specific α1–4 linkage between the galactose units and its role as a receptor for Shiga-like toxins. This specificity makes it a valuable compound in medical research and therapeutic applications .

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859579
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859579
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Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [IUCLID]
Record name Cellulase
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CAS No.

9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2
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Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
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Record name beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose
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